molecular formula C16H30N4O6 B13925116 1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione CAS No. 220140-29-4

1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione

Cat. No.: B13925116
CAS No.: 220140-29-4
M. Wt: 374.43 g/mol
InChI Key: FPLHXUPONQTGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione is a complex organic compound with the molecular formula C16H30N4O6. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione typically involves the condensation of glycoluril with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione is unique due to its specific structure and the presence of methoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

220140-29-4

Molecular Formula

C16H30N4O6

Molecular Weight

374.43 g/mol

IUPAC Name

1,3,4,6-tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C16H30N4O6/c1-7-8-16-15(2,17(9-23-3)13(21)19(16)11-25-5)18(10-24-4)14(22)20(16)12-26-6/h7-12H2,1-6H3

InChI Key

FPLHXUPONQTGOH-UHFFFAOYSA-N

Canonical SMILES

CCCC12C(N(C(=O)N1COC)COC)(N(C(=O)N2COC)COC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.